![molecular formula C5H8BrN3O2S B1287166 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid CAS No. 401462-74-6](/img/structure/B1287166.png)
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid, is a brominated benzoic acid derivative with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related brominated benzoic acid derivatives and their interactions with other molecules, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, was achieved through a six-step process starting from dimethyl terephthalate, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, with a total yield of 24% . This suggests that the synthesis of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid could also involve multiple steps, potentially including the introduction of the bromo group and the attachment of the cyclopropylcarbonyl amino moiety.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives is characterized by the presence of a bromine atom, which can significantly influence the molecule's reactivity and interactions. For example, the crystal structure of a complex between 5-bromocytosine and phthaloyl-DL-glutamic acid revealed hydrogen bonding interactions involving the brominated molecule . This indicates that the bromine atom in 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid could play a role in its binding and interaction with other molecules.
Chemical Reactions Analysis
Brominated benzoic acid derivatives can participate in various chemical reactions. The presence of the bromine atom makes these compounds suitable for further functionalization, as seen in the synthesis of 3,5-bis(bromomethyl)benzoic acid, which was used as a cysteine crosslinking agent . Additionally, the reactivity of such compounds can be exploited in the formation of metal complexes, as demonstrated by the synthesis of a Cd(II) complex with a brominated azo ligand derived from benzoic acid . These examples suggest that 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid could also undergo similar reactions, potentially leading to the formation of novel compounds or complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acid derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms, amino groups, or carboxylic acid functionalities can affect properties like solubility, melting point, and reactivity. For instance, the crystal structure analysis of 2-Amino-5-chloropyridine–benzoic acid revealed specific hydrogen bonding patterns that could influence the compound's solubility and melting point . Although the exact properties of 5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid are not discussed in the provided papers, similar analyses of related compounds can provide a basis for predicting its behavior.
properties
IUPAC Name |
5-bromo-2-(cyclopropanecarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-3-4-9(8(5-7)11(15)16)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDQATMQWYORNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.